Ethyl 5-bromo-2-isopropylthiazole-4-carboxylate
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Overview
Description
Ethyl 5-bromo-2-isopropylthiazole-4-carboxylate is a heterocyclic compound containing a thiazole ring. Thiazoles are known for their diverse biological activities and are found in various biologically active compounds, including antimicrobial, antiviral, and anticancer agents . This compound has a molecular formula of C9H12BrNO2S and a molecular weight of 278.16 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 5-bromo-2-isopropylthiazole-4-carboxylate typically involves the bromination of 2-isopropylthiazole-4-carboxylate. The reaction is carried out under controlled conditions to ensure the selective bromination at the 5-position of the thiazole ring. Common reagents used in this synthesis include bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as dichloromethane .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely .
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-bromo-2-isopropylthiazole-4-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom at the 5-position can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Oxidation and Reduction Reactions: The thiazole ring can undergo oxidation or reduction under specific conditions, leading to different oxidation states of the sulfur and nitrogen atoms.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amine-substituted thiazole derivatives, while oxidation reactions can produce sulfoxides or sulfones .
Scientific Research Applications
Ethyl 5-bromo-2-isopropylthiazole-4-carboxylate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex thiazole derivatives with potential biological activities.
Biology: The compound is studied for its potential antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a lead compound for developing new drugs with anticancer or anti-inflammatory activities.
Industry: It is used in the development of agrochemicals and dyes
Mechanism of Action
The mechanism of action of ethyl 5-bromo-2-isopropylthiazole-4-carboxylate involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and receptors, modulating their activity. The bromine atom at the 5-position may enhance the compound’s binding affinity to its targets, leading to increased biological activity .
Comparison with Similar Compounds
Similar Compounds
Ethyl 2-bromo-4-isopropylthiazole-5-carboxylate: Similar structure but with different substitution pattern.
2,4-Disubstituted thiazoles: These compounds have various biological activities, including antibacterial and antifungal properties.
Uniqueness
Ethyl 5-bromo-2-isopropylthiazole-4-carboxylate is unique due to its specific substitution pattern, which may confer distinct biological activities compared to other thiazole derivatives. Its bromine atom at the 5-position and isopropyl group at the 2-position contribute to its unique chemical and biological properties .
Biological Activity
Ethyl 5-bromo-2-isopropylthiazole-4-carboxylate is a thiazole derivative that has garnered attention for its potential biological activities, particularly in the realms of antimicrobial and antifungal properties. This article aims to provide a comprehensive overview of the compound's biological activity, including its mechanisms of action, comparative studies with similar compounds, and relevant case studies.
Chemical Structure and Properties
This compound is characterized by a thiazole ring substituted with a bromine atom at the 5-position and an isopropyl group at the 2-position. Its molecular formula is C12H14BrN1O2S, with a molecular weight of approximately 278.17 g/mol. The presence of these functional groups contributes to its reactivity and potential applications in medicinal chemistry and agriculture.
The precise mechanism of action for this compound is not fully elucidated. However, it is believed to interact with various molecular targets, including enzymes and receptors, via its thiazole ring. This interaction may modulate the activity of these targets, leading to alterations in cellular processes and biological pathways.
Antimicrobial Properties
Recent studies have highlighted the antimicrobial efficacy of this compound against various pathogens. Notably, it has demonstrated significant activity against both Gram-positive and Gram-negative bacteria, as well as fungi. The minimum inhibitory concentration (MIC) values for this compound have been reported to be low, indicating potent antimicrobial effects.
Pathogen | MIC (µg/mL) | Activity Type |
---|---|---|
Staphylococcus aureus | 0.25 | Bactericidal |
Escherichia coli | 0.50 | Bactericidal |
Candida albicans | 0.30 | Fungicidal |
These results suggest that this compound could serve as a promising candidate for developing new antimicrobial agents .
Antifungal Activity
The compound has also shown antifungal properties, particularly against strains of Candida. The efficacy was assessed through time-kill assays and biofilm inhibition studies, where it exhibited significant reductions in biofilm formation compared to standard antifungal agents like fluconazole .
Comparative Studies
This compound can be compared with other thiazole derivatives to highlight its unique biological profile:
Compound Name | Structure Features | Notable Biological Activity |
---|---|---|
Ethyl 2-amino-5-bromothiazole-4-carboxylate | Amino group at position 2 | Moderate antibacterial activity |
Ethyl 5-methylthiazole-4-carboxylate | Methyl group instead of isopropyl | Lower antifungal activity |
Ethyl 2-isopropylthiazole-4-carboxylic acid | Lacks bromine | Limited antimicrobial effects |
The unique combination of the bromine atom and the isopropyl group in this compound may significantly influence its chemical reactivity and biological interactions compared to other similar compounds.
Case Studies
In a study examining various thiazole derivatives, this compound was tested alongside other compounds for their activity against multidrug-resistant (MDR) pathogens. The findings indicated that this compound exhibited superior efficacy compared to several established antibiotics, highlighting its potential as a lead compound for further development .
Another research effort focused on the compound's cytotoxicity against cancer cell lines. It was found to have a favorable safety profile with IC50 values greater than 60 µM, suggesting low toxicity towards normal cells while maintaining significant activity against cancerous cells .
Properties
Molecular Formula |
C9H12BrNO2S |
---|---|
Molecular Weight |
278.17 g/mol |
IUPAC Name |
ethyl 5-bromo-2-propan-2-yl-1,3-thiazole-4-carboxylate |
InChI |
InChI=1S/C9H12BrNO2S/c1-4-13-9(12)6-7(10)14-8(11-6)5(2)3/h5H,4H2,1-3H3 |
InChI Key |
YWEXOJJSEATAKX-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(SC(=N1)C(C)C)Br |
Origin of Product |
United States |
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